REACTION_SMILES
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[Al+3:4].[Cl-:1].[Cl-:2].[Cl-:3].[Cl:25][CH2:26][Cl:27].[F:5][c:6]1[c:7]([O:12][CH3:13])[cH:8][cH:9][cH:10][cH:11]1.[OH2:24].[c:14]1([CH2:20][C:21](=[O:22])[Cl:23])[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[F:5][c:6]1[c:7]([O:12][CH3:13])[cH:8][cH:9][c:10]([C:21]([CH2:20][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)=[O:22])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COc1ccccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(=O)Cc2ccccc2)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |